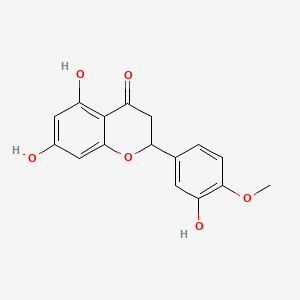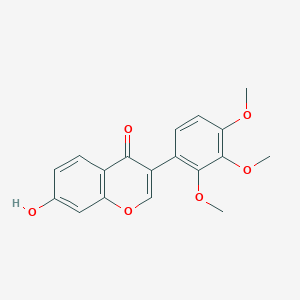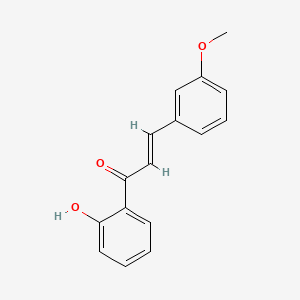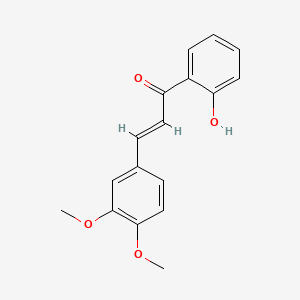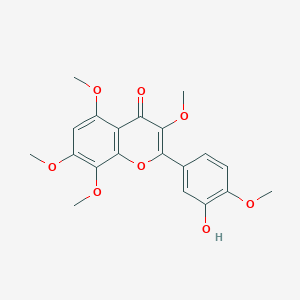
Isolimonexin
Overview
Description
Isolimonexin is an alkaloid compound isolated from the plant species this compound sp. It is a structurally novel compound with potential applications in the field of pharmaceuticals, biochemistry, and other sciences. This compound is a non-toxic, non-carcinogenic compound that has been studied for its potential to be used as an anti-inflammatory, anti-bacterial, and anti-cancer agent.
Scientific Research Applications
1. Cancer Research and Antitumor Effects
Isolimonexin, and similar compounds, have been investigated for their potential in cancer treatment. For example, the natural diterpenoid isoforretin A has been studied for its ability to inhibit thioredoxin-1, a factor in cancer initiation and progression, leading to potent antitumor effects in various preclinical settings (Sun et al., 2017). Similarly, isovitexin, a related compound, has been shown to attenuate tumor growth in human colon cancer cells through modulation of apoptosis and the epithelial-mesenchymal transition pathway (Zhu, Zhao, & Jiang, 2021).
2. Biochemical Applications
Research has explored this compound's role in biochemical applications, such as the study of lipid metabolism in the liver and its correction after exposure to ethanol and antitubercular agents. These studies have shown effectiveness in correcting lipid metabolism impairments using preparations including legalone (sylimarine) (Ortenberg et al., 1985).
3. Cellular and Molecular Biology
In cellular biology, isovitexin, a C-glycosylflavone similar to this compound, has been used in studies to understand cell cycle dynamics. For instance, isovitexin has been shown to inhibit cell plate formation, resulting in the production of binucleate and occasionally multinucleate cells, thus contributing to studies on cell cycle and cytokinin-like substances (Krishnaswami, Rangaswamy, & Krishnamurty, 1984).
4. Microbiology Research
This compound derivatives have also been evaluated in microbiology research. For example, isolimonic acid has been studied for its interference with Escherichia coli O157:H7 biofilm and the type III secretion system in a QseBC and QseA dependent fashion, highlighting its potential in studying bacterial communication and infection mechanisms (Vikram, Jesudhasan, Pillai, & Patil, 2012).
Biochemical Analysis
Biochemical Properties
Isolimonexic acid has been found to exhibit anti-aromatase properties, with an IC50 value of 25.60 μM . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-responsive cancers .
Cellular Effects
Isolimonexic acid has been shown to exhibit cytotoxicity on MCF-7 cells, a line of human breast cancer cells . It does not show cytotoxicity against the MDA-MB-231 cell lines . In another study, isolimonexic acid exhibited cell growth inhibition of Panc-28 cells in a time-dependent manner .
Molecular Mechanism
It has been suggested that its anti-proliferative activity is significantly correlated with caspase-7 activation . Caspase-7 is an enzyme that plays a crucial role in the execution-phase of cell apoptosis or programmed cell death .
properties
IUPAC Name |
(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,17-19,29H,5-6,8-10H2,1-4H3/t12-,13-,15-,17?,18-,19+,23-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFETMOXYZICP-OKRPZFHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(OC7=O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=CC(OC5=O)O)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7H-Furo[3,2-g][1]benzopyran-7-one, 4,5,6-trimethoxy-](/img/structure/B600434.png)



